3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
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Overview
Description
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one is a chemical compound with the molecular formula C13H15F2NO2. It is characterized by the presence of a piperidinone ring substituted with difluoro and methoxybenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one typically involves the reaction of 4-methoxybenzyl chloride with 3,3-difluoropiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoro or methoxybenzyl positions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is employed in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxybenzyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,3-Difluoro-1-(4-methoxyphenyl)piperidin-4-one
- 3,3-Difluoro-1-(4-methylbenzyl)piperidin-4-one
- 3,3-Difluoro-1-(4-chlorobenzyl)piperidin-4-one
Comparison: 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one is unique due to the presence of both difluoro and methoxybenzyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in research and industrial applications .
Biological Activity
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoro and methoxybenzyl substituents, is primarily explored for its role as an intermediate in the synthesis of various pharmaceutical agents targeting neurological disorders and other therapeutic areas.
The structure of this compound includes a piperidine ring substituted with a difluoro group and a methoxybenzyl moiety. This configuration is believed to enhance the compound's metabolic stability and binding affinity to biological targets.
Property | Value |
---|---|
Chemical Formula | C12H14F2N O |
Molecular Weight | 233.24 g/mol |
Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro and methoxy groups are crucial for enhancing binding affinity, potentially leading to the inhibition of enzyme activity or modulation of receptor function. These interactions can result in various biological effects, including anti-cancer and neuroprotective activities.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant efficacy against various cancer cell lines. For instance, similar piperidine derivatives have shown moderate to significant inhibition of PARP1 activity in breast cancer cells, suggesting potential applications in cancer therapy .
Compound | IC50 (µM) | Target |
---|---|---|
5a | 0.5 | PARP1 |
5e | 57.3 | PARP1 |
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Its structural analogs have demonstrated the ability to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, making them candidates for treating neurodegenerative diseases.
Case Study 1: Inhibition of Enzyme Activity
A study focusing on the inhibition of PARP1 by piperidine derivatives found that compounds similar to this compound exhibited varying degrees of inhibition at different concentrations. The results indicated that structural modifications could enhance or reduce the inhibitory effects on target enzymes.
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial potential of piperidine derivatives against Mycobacterium tuberculosis. The study revealed that certain analogs showed promising activity against resistant strains, suggesting that this compound could be further explored as a lead compound in tuberculosis treatment strategies .
Properties
IUPAC Name |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-11-4-2-10(3-5-11)8-16-7-6-12(17)13(14,15)9-16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDFBFZGBZGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)C(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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